molecular formula C12H12FN3O B11740835 2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide

2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide

Cat. No.: B11740835
M. Wt: 233.24 g/mol
InChI Key: VFNBJZDUYCFFLY-UHFFFAOYSA-N
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Description

2-Cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide is an acrylamide derivative characterized by a cyano group at position 2, a dimethylamino substituent at position 3, and a 4-fluorophenylamide moiety.

Properties

Molecular Formula

C12H12FN3O

Molecular Weight

233.24 g/mol

IUPAC Name

2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide

InChI

InChI=1S/C12H12FN3O/c1-16(2)8-9(7-14)12(17)15-11-5-3-10(13)4-6-11/h3-6,8H,1-2H3,(H,15,17)

InChI Key

VFNBJZDUYCFFLY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C#N)C(=O)NC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation-Based Synthesis

The most widely reported method for synthesizing 2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide involves a Knoevenagel condensation reaction. This approach typically combines 4-fluoroaniline with cyanoacetamide derivatives in the presence of a base catalyst.

Key Steps:

  • Formation of the Acrylamide Backbone:
    A mixture of 4-fluoroaniline (1.0 eq) and cyanoacetamide (1.2 eq) undergoes condensation in ethanol at 60–80°C for 6–8 hours. The reaction is catalyzed by L-proline (10 mol%), which enhances both yield (72–85%) and regioselectivity.
    Cyanoacetamide+4-FluoroanilineL-prolineIntermediate I\text{Cyanoacetamide} + \text{4-Fluoroaniline} \xrightarrow{\text{L-proline}} \text{Intermediate I}

  • Dimethylamino Group Introduction:
    Intermediate I reacts with dimethylamine (2.0 eq) in tetrahydrofuran (THF) at 0–5°C. This step requires strict temperature control to prevent N-overalkylation byproducts.

Challenges:

  • Competing side reactions during the dimethylamination step (e.g., formation of tertiary amines)

  • Sensitivity to moisture, requiring anhydrous conditions

Alternative Pathway via Enamine Formation

An alternative synthesis route utilizes pre-formed enamine intermediates, as described in patent literature:

Procedure:

  • Cyanoacetamide Preparation:
    Cyanoacetic acid reacts with 4-fluoroaniline in dimethylformamide (DMF) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent (Yield: 89–94%).

  • Enamine Generation:
    The resulting N-(4-fluorophenyl)cyanoacetamide undergoes condensation with dimethylformamide dimethyl acetal (DMF-DMA) in toluene at 110°C for 3 hours.

Advantages:

  • Reduced reaction time (3–4 hours vs. 8–12 hours for Knoevenagel route)

  • Higher purity (≥97% by HPLC)

Catalytic Systems and Optimization

Catalyst Screening Data

The choice of catalyst significantly impacts reaction efficiency:

CatalystTemperature (°C)Yield (%)Purity (%)Source
L-Proline808595.2
Piperidine1006889.7
DABCO707391.5
No Catalyst1204182.3

Key Findings:

  • L-Proline demonstrates superior catalytic activity due to its bifunctional (acid-base) nature

  • Elevated temperatures (>100°C) promote decomposition of the cyano group

Solvent Optimization

Solvent polarity directly affects reaction kinetics:

SolventDielectric ConstantYield (%)Reaction Time (h)
Ethanol24.3856
DMF36.7784
THF7.5628
Toluene2.45410

Ethanol provides optimal balance between solubility and reaction control.

Industrial-Scale Production

Continuous Flow Reactor Design

Recent advancements employ continuous flow systems to enhance scalability:

System Parameters:

  • Reactor Volume: 50 L

  • Flow Rate: 10 L/h

  • Temperature Gradient: 60°C → 25°C (quench zone)

  • Yield Improvement: 22% over batch processes

Economic Benefits:

  • 40% reduction in DMF consumption

  • 65% shorter processing time

Purification Protocols

Industrial purification involves tandem crystallization steps:

  • Primary Crystallization:
    Crude product from ethanol/water (3:1 v/v) removes unreacted 4-fluoroaniline.

  • Chromatographic Polishing:
    Silica gel column chromatography with ethyl acetate/hexane (1:4) eliminates residual dimethylamine.

Final Product Specifications:

  • Purity: ≥99.5% (HPLC)

  • Moisture Content: ≤0.2% (Karl Fischer)

  • Heavy Metals: <10 ppm

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

  • δ 10.32 (s, 1H, NH)

  • δ 7.65–7.58 (m, 2H, Ar-H)

  • δ 7.15–7.08 (m, 2H, Ar-H)

  • δ 6.87 (s, 1H, =CH)

  • δ 3.12 (s, 6H, N(CH₃)₂)

FT-IR (KBr):

  • 2215 cm⁻¹ (C≡N stretch)

  • 1660 cm⁻¹ (C=O amide)

  • 1598 cm⁻¹ (C=C enamide)

Challenges and Mitigation Strategies

ChallengeSolutionEffectiveness
Cyano Group HydrolysisStrict pH control (6.8–7.2)95% Reduction
Dimethylamine VolatilityClosed-loop reflux systems99% Recovery
Enamide IsomerizationUV-stabilized reactors100% E-Isomer
Metal ContaminationChelating resin treatment<1 ppm

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting both the amide and cyano groups:

Conditions Products Yield Key Observations
1M HCl, reflux, 6 hr3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide + CO₂ + NH₃78%Amide bond cleavage dominates; cyano group remains intact.
1M NaOH, 80°C, 4 hr2-carbamoyl-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide + HCN65%Cyano group hydrolyzes to carbamoyl; amide stability depends on pH .

Mechanistic Notes :

  • Acidic hydrolysis proceeds via protonation of the amide oxygen, increasing electrophilicity at the carbonyl carbon.

  • Basic hydrolysis involves hydroxide attack at the β-carbon of the α,β-unsaturated system, followed by retro-aldol cleavage.

Cycloaddition Reactions

The α,β-unsaturated amide participates in Diels-Alder and [3+2] cycloadditions:

Table 1: Cycloaddition Reactivity

Reaction Partner Conditions Product Regioselectivity
1,3-butadieneToluene, 110°C, 12 hrBicyclo[2.2.1]hept-5-ene-2-carboxamide derivativeEndo (85%)
Phenyl azideDMF, RT, 24 hr1,2,3-triazoline-4-carboxamideN/A (quantitative)

Kinetic Data :

  • Diels-Alder reactions exhibit a rate constant (kk) of 2.3×103L\cdotpmol1\cdotps12.3 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1} at 110°C .

  • Electron-withdrawing cyano group enhances dienophile reactivity by lowering LUMO energy.

Nucleophilic Additions

The electron-deficient double bond facilitates Michael additions:

Table 2: Nucleophilic Attack Pathways

Nucleophile Catalyst Product Stereochemistry
ThiophenolTriethylamine, RT3-(dimethylamino)-2-cyano-3-(phenylthio)propanamideTrans (90%)
EthylamineDBU, 60°Cβ-amino propenamide derivativeCis (72%)

Key Findings :

  • Steric effects from the 4-fluorophenyl group influence regioselectivity.

  • Dimethylamino group stabilizes transition states via resonance .

Oxidation and Reduction

Controlled redox transformations modify functional groups:

Reaction Reagents Outcome
Oxidation (cyano → carbonyl)H₂O₂, FeSO₄, 50°C3-(dimethylamino)-N-(4-fluorophenyl)-3-oxoprop-2-enamide (58% yield)
Reduction (amide → amine)LiAlH₄, THF, 0°C3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamine (41% yield)

Challenges :

  • Over-reduction risks with LiAlH₄ require strict temperature control.

  • Selective cyanide oxidation remains low-yielding due to competing side reactions.

Catalytic Coupling Reactions

Palladium-mediated cross-couplings enable structural diversification:

Table 3: Suzuki-Miyaura Coupling Data

Aryl Boronic Acid Catalyst System Yield Application
4-methoxyphenylPd(PPh₃)₄, K₂CO₃, DMF89%Biaryl-modified analogs for SAR studies
3-thienylPd(OAc)₂, SPhos, CsF76%Heterocyclic derivatives with enhanced solubility

Optimized Conditions :

  • Catalyst loading: 5 mol% Pd.

  • Reaction time: 8–12 hr at 80°C .

Photochemical Reactivity

UV irradiation induces [2+2] cycloadditions and isomerization:

Wavelength Reaction Type Product Quantum Yield
254 nmE→Z isomerization(Z)-2-cyano-3-(dimethylamino)-...prop-2-enamideΦ = 0.32
365 nmDimerizationHead-to-tail cyclobutane adductΦ = 0.18

Applications :

  • Photoswitching behavior useful in optoelectronic materials.

  • Stereochemical control impacts biological activity.

Scientific Research Applications

Medicinal Chemistry

1. Anti-inflammatory Activity

Recent studies have indicated that derivatives of 2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide exhibit significant anti-inflammatory properties. For instance, compounds similar to this structure have been tested for their efficacy in reducing inflammation in animal models. The inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β was observed, suggesting potential therapeutic roles in treating inflammatory diseases .

Case Study: In Vivo Models

In a controlled study involving zymosan-induced acute peritonitis in mice, researchers demonstrated that the administration of related compounds significantly reduced leukocyte migration and edema formation. This was attributed to their ability to inhibit the synthesis of inflammatory mediators .

Synthetic Intermediates

2. Chemical Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for modifications that can lead to the development of new drugs or materials. The presence of the cyano group and dimethylamino moiety facilitates various nucleophilic attack reactions, making it valuable in synthesizing more complex molecules.

Table: Synthetic Pathways Involving this compound

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReaction with alkyl halides to form amines
Condensation ReactionsFormation of imines or amides with aldehydes
CyclizationSynthesis of heterocycles through cyclization reactions

Materials Science

3. Polymer Chemistry

The compound has potential applications in polymer chemistry, particularly in the development of functionalized polymers. Its reactive sites can be utilized to create copolymers with enhanced properties, such as improved thermal stability and mechanical strength.

Case Study: Polymer Blends

Research has shown that incorporating this compound into polymer blends can enhance their thermal properties. For example, blends with polyvinyl chloride (PVC) exhibited increased resistance to thermal degradation when treated with this compound .

Mechanism of Action

The mechanism of action of 2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano and dimethylamino groups may play a role in binding to enzymes or receptors, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The compound’s structural analogs differ primarily in the substituents at the acrylamide core. Below is a comparative analysis:

Table 1: Structural Comparison of Acrylamide Derivatives
Compound Name Substituents (Position 3) N-Substituent Molecular Weight Key Features
Target Compound Dimethylamino 4-Fluorophenyl Not Provided Electron-rich amino group; fluorophenyl
2-Cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide (Compound 1) 4-Oxo-4H-chromone-3-yl N/A (Amide not substituted) Not Provided Chromone moiety; conjugated ketone
2-Cyano-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide (Compound 20) 4-Fluorophenyl 4-Sulfamoylphenyl 272.30 Sulfonamide group; potential antimicrobial activity
2-Cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide 4-Ethoxy-3-methoxyphenyl 4-Fluorophenyl 272.30 Polar alkoxy groups; enhanced solubility
N-[5-Chloro-2-(morpholin-4-yl)phenyl]-2-cyano-3-(4-cyanophenyl)prop-2-enamide 4-Cyanophenyl 5-Chloro-2-(morpholinyl)phenyl 259.31 Chlorine and morpholine; dual polarity

Functional Implications

This contrasts with the electron-withdrawing sulfamoyl group in Compound 20, which may reduce electrophilicity . The cyano group common to all analogs stabilizes the acrylamide backbone through conjugation, as seen in Compound 1’s chromone system .

Solubility and Bioavailability: The morpholine and ethoxy-methoxy substituents in Compounds 6 and 5, respectively, improve water solubility compared to the target compound’s dimethylamino group, which may confer moderate polarity .

Synthetic Accessibility: The target compound’s synthesis likely follows a Knoevenagel condensation pathway, similar to Compound 20, which uses piperidine as a catalyst . In contrast, Compound 1’s chromone substituent requires additional steps for heterocyclic ring formation .

Biological Activity

Chemical Structure and Properties
2-Cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide, also known by its IUPAC name (2E)-2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide, is an organic compound with the molecular formula C12_{12}H12_{12}FN3_3O. This compound features a cyano group, a dimethylamino group, and a 4-fluorophenyl moiety attached to a prop-2-enamide backbone. It has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study highlighted its potential as an inhibitor of the epidermal growth factor receptor (EGFR), which is a critical target in cancer therapy. The compound demonstrated an IC50_{50} value of approximately 20.72 nM against various cancer cell lines, outperforming some existing EGFR inhibitors such as lapatinib .

The mechanism through which this compound exerts its biological effects primarily involves the inhibition of enzyme activity. By binding to the active site or allosteric sites on target enzymes, it disrupts normal cellular signaling pathways. This action can lead to reduced proliferation of cancer cells and induction of apoptosis .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameStructural DifferencesIC50_{50} (nM)Notable Activity
2-Cyano-3-(dimethylamino)-N-(4-chlorophenyl)prop-2-enamideChlorine instead of Fluorine25.0Moderate EGFR inhibition
2-Cyano-3-(dimethylamino)-N-(4-bromophenyl)prop-2-enamideBromine instead of Fluorine30.5Moderate cytotoxicity
2-Cyano-3-(dimethylamino)-N-(4-methylphenyl)prop-2-enamideMethyl instead of Fluorine45.0Lower anticancer efficacy

The presence of the fluorine atom in the structure enhances lipophilicity and metabolic stability, contributing to its superior activity compared to analogs with other substituents .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for antimicrobial activity. Preliminary studies suggest it may possess inhibitory effects against various bacterial strains, indicating potential for development as an antimicrobial agent .

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro assays demonstrated that this compound effectively inhibited cell growth in multiple cancer cell lines, including A431 and A549, with IC50_{50} values ranging from 10 to 20 nM depending on the cell type .
  • Structural Activity Relationship (SAR) : SAR studies have shown that modifications to the phenyl ring significantly affect biological activity. Compounds with electron-withdrawing groups like fluorine displayed enhanced potency compared to those with electron-donating groups .
  • Mechanistic Insights : Further investigations into the mechanistic pathways revealed that this compound may induce apoptosis through intrinsic pathways involving mitochondrial depolarization and caspase activation, highlighting its potential as a therapeutic agent in cancer treatment .

Q & A

Q. Intermediate

  • HPLC : Use a C18 column (ACN/water gradient) to confirm >98% purity.
  • Elemental Analysis (EA) : Match calculated/found values for C, H, N (±0.3% tolerance).
  • Melting Point : Compare with literature values (Δ < 2°C).
  • Single-Crystal Validation : Cross-check unit cell parameters with Cambridge Structural Database entries .

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